BenchChemオンラインストアへようこそ!

(2S)-2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propionic acid

Antiulcer SAR Chiral pharmacology Structure-activity relationship

(2S)-2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propionic acid (CAS 236751-04-5 as free base; CAS 137433-08-0 as (S)-HCl salt) is an enantiomerically pure, non-proteinogenic α-amino acid belonging to the 2(1H)-quinolinone class. It is structurally characterized by a 2-oxo-1,2-dihydroquinoline heterocycle linked to the β-carbon of L-alanine.

Molecular Formula C12H12N2O3
Molecular Weight 232.23 g/mol
Cat. No. B12829677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propionic acid
Molecular FormulaC12H12N2O3
Molecular Weight232.23 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC(=O)N2)CC(C(=O)O)N
InChIInChI=1S/C12H12N2O3/c13-9(12(16)17)5-7-6-11(15)14-10-4-2-1-3-8(7)10/h1-4,6,9H,5,13H2,(H,14,15)(H,16,17)/t9-/m0/s1
InChIKeyNOILRCJONSGSRP-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S)-2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propionic Acid: Chiral Quinolinone Amino Acid for Rebamipide Synthesis and Analytical Reference Standards


(2S)-2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propionic acid (CAS 236751-04-5 as free base; CAS 137433-08-0 as (S)-HCl salt) is an enantiomerically pure, non-proteinogenic α-amino acid belonging to the 2(1H)-quinolinone class. It is structurally characterized by a 2-oxo-1,2-dihydroquinoline heterocycle linked to the β-carbon of L-alanine [1]. The compound serves as the chiral penultimate intermediate in the synthesis of rebamipide (OPC-12759, Mucosta®), a marketed gastric mucosal protective agent, and is formally the desbenzoyl degradation product of rebamipide [2]. Its (2S) absolute configuration is essential for producing the pharmacologically active (S)-enantiomer of rebamipide upon N-(4-chlorobenzoyl)ation [3].

Why Generic Quinolinone Alanines Cannot Substitute for (2S)-2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propionic Acid in Regulated Pharmaceutical Workflows


Generic substitution with the racemic DL-mixture, the (R)-enantiomer, or oxindole-based analogs fails because stereochemistry at the α-carbon dictates the enantiomeric purity of downstream rebamipide API. The original Uchida (1987) study demonstrated that chirality does not influence antiulcer activity of the desbenzoyl free amino acids [1]; however, upon N-(4-chlorobenzoyl)ation, the enantiomers of rebamipide exhibit a 1.7-fold potency differential in vivo [2]. Thus, procurement of the incorrect enantiomer or racemate directly compromises chiral purity specifications mandated by JP, USP, and EP monographs for rebamipide drug substance. Furthermore, the desbenzoyl compound's UV absorption profile (λmax 320–355 nm) is spectrally orthogonal to that of rebamipide (254–291 nm), enabling its selective quantification as a specified impurity [3]; generic quinolinone analogs without this orthogonal spectral signature cannot serve as validated reference standards.

Quantitative Differentiation Evidence for (2S)-2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propionic Acid Versus Closest Analogs


Antiulcer Activity Chirality Dependence: Desbenzoyl Derivatives vs. N-(4-Chlorobenzoyl) Rebamipide

A pivotal SAR inversion was documented across two studies from the same Otsuka Pharmaceutical research group. For the desbenzoyl α-amino acid derivatives of 2(1H)-quinolinone (i.e., the target compound class), antiulcer activity against acetic acid-induced gastric ulcer in rats 'did not seem to be influenced by the α-amino acid chirality' [1]. In stark contrast, after N-(4-chlorobenzoyl)ation to form rebamipide, the (+)-enantiomer of rebamipide was approximately 1.7 times as potent as the (−)-enantiomer in the ethanol-induced gastric ulcer model [2]. This demonstrates that the 4-chlorobenzoyl substituent introduces a chirality-dependent pharmacological effect that is absent in the desbenzoyl precursor, making the stereochemical identity of the intermediate critically important for downstream rebamipide potency.

Antiulcer SAR Chiral pharmacology Structure-activity relationship Gastric mucosal protection

Spectrophotometric Orthogonality: Selective Quantification of Desbenzoyl Rebamipide in the Presence of Rebamipide API

Alqarni et al. (2022) developed and validated four spectrophotometric methods for simultaneous quantification of rebamipide (REB) and its desbenzoylated impurity/degradation product (DER). In the ratio difference spectrophotometry method (Method A), REB was selectively quantified at 254 nm and 291 nm, while DER was quantified at 320 nm and 355 nm, achieving complete spectral discrimination without chromatographic separation [1]. This spectral orthogonality arises from the absence of the 4-chlorobenzoyl chromophore in DER, which shifts the absorption maxima bathochromically relative to REB. The methods were validated according to ICH guidelines and demonstrated high accuracy and good precision for routine quality control of rebamipide drug substance and tablet dosage forms [1].

Spectrophotometric analysis Impurity quantification Quality control Rebamipide monograph

Chiral Optical Rotation: Discriminating (2S)-Enantiomer from Racemic DL-Mixture

The racemic DL-form (CAS 4876-14-6 as hydrochloride) exhibits a specific rotation [α]20/D of −1.0 to +1.0 degrees (c = 0.1, DMSO), consistent with a racemic mixture . In contrast, the enantiomerically pure (2S)-form (CAS 236751-04-5 as free base; CAS 137433-08-0 as (S)-HCl) possesses a distinct non-zero specific rotation . The optical resolution protocol established by Uchida et al. (1987) utilized (−)-brucine to separate the enantiomers of the 2(1H)-quinolinone α-amino acid derivatives, confirming that the two enantiomers are physically separable and exhibit divergent chiroptical properties [1]. The racemate's near-zero rotation provides a practical pass/fail criterion for verifying chiral identity at the point of procurement.

Chiral purity Specific rotation Enantiomeric identity Pharmacopoeial specification

Pharmacopoeial Reference Standard Compliance: Regulatory Traceability for ANDA/NDA Applications

Desbenzoyl Rebamipide (the racemic hydrochloride, CAS 4876-14-6, and by extension its enantiomerically pure (2S)-form) is supplied as a well-characterized reference material meeting regulatory standards set by USP, EMA, JP, and BP for use in analytical method development, method validation (AMV), and quality control (QC) applications supporting Abbreviated New Drug Applications (ANDA) and commercial production of rebamipide [1][2]. The compound is listed as a specified impurity in rebamipide monographs and must be chromatographically resolved from the API. A patent CN111595985A describes an HPLC method achieving baseline separation of rebamipide from impurity A (the desbenzoyl compound) and three other related substances under isocratic conditions at 232 nm detection [3]. SynZeal and Veeprho both offer the compound with full characterization data compliant with ICH Q3A/B guidelines and traceability against pharmacopoeial standards [1][2].

Reference standard Pharmacopoeial compliance ANDA Regulatory impurity profiling

Synthetic Provenance: (2S)-Enantiomer as the Direct Precursor to (S)-Rebamipide Eutomer

Otsubo et al. (1991) explicitly established that the enantiomerically pure α-amino acid derivatives of 2(1H)-quinolinone — i.e., (2S)- and (2R)-2-amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propionic acid — are the key synthetic intermediates from which optically active rebamipide is produced by N-(4-chlorobenzoyl)ation [1]. The enantiomers were prepared via two complementary routes: asymmetric synthesis (Schöllkopf bis-lactim ether methodology) and classical optical resolution with (−)-brucine [1][2]. The (2S)-intermediate yields (S)-rebamipide, the eutomer with approximately 1.7-fold superior antiulcer potency. Subsequent process patents have optimized the condensation of this intermediate with 4-chlorobenzoyl chloride to achieve ≥83% overall yield with ≥99.89% API purity at commercial scale [3].

Asymmetric synthesis Chiral intermediate Rebamipide manufacturing Optical resolution

Procurement-Relevant Application Scenarios for (2S)-2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propionic Acid


Rebamipide API Manufacturing: Chiral Intermediate for (S)-Rebamipide Eutomer Synthesis

The (2S)-enantiomer is the direct chiral precursor to (S)-rebamipide, the more pharmacologically active enantiomer. N-(4-Chlorobenzoyl)ation of this intermediate yields the eutomer, which was demonstrated to be approximately 1.7-fold more potent than the (R)-enantiomer in the ethanol-induced gastric ulcer rat model [1]. Industrial-scale processes employing this intermediate have achieved ≥83% overall yield with ≥99.89% API purity [2]. Procuring the chirally pure (2S)-form eliminates the need for downstream chiral resolution or chiral chromatography, directly reducing cost of goods in rebamipide manufacturing.

Pharmaceutical Impurity Reference Standard for Compendial Quality Control

As the desbenzoyl degradation product of rebamipide, this compound is a specified impurity listed in JP, USP, and EP rebamipide monographs. Its orthogonal UV absorption at 320 and 355 nm (versus rebamipide at 254 and 291 nm) enables selective quantification in stability-indicating assays [3]. The compound is supplied as a regulatory-compliant reference standard with full characterization data suitable for analytical method validation (AMV) and quality control (QC) in ANDA and NDA submissions [4]. Procurement of this specific impurity standard is mandatory for demonstrating adequate control of the desbenzoyl degradation pathway in rebamipide drug product stability studies.

Structure-Activity Relationship Studies: Investigating the Role of the 4-Chlorobenzoyl Group in Antiulcer Pharmacology

The chirality-independent antiulcer activity of the desbenzoyl α-amino acid derivatives (Uchida 1987) versus the 1.7-fold enantioselective potency of N-(4-chlorobenzoyl) rebamipide (Otsubo 1991) provides a unique experimental system for studying the molecular pharmacology of the 4-chlorobenzoyl pharmacophore [5][1]. The (2S)-compound serves as the essential negative control (desbenzoyl, chirality-independent) against which the chirality-dependent activity of N-acylated analogs can be benchmarked. This SAR platform is relevant for medicinal chemistry programs exploring novel quinolinone-based gastroprotective or anti-inflammatory agents.

Fmoc-Protected Building Block for Solid-Phase Peptide Synthesis

The Fmoc-protected derivative (CAS 2112211-84-2) of this quinolinone amino acid enables incorporation of the 2-oxo-1,2-dihydroquinoline chromophore into synthetic peptides via standard solid-phase peptide synthesis (SPPS) protocols [6]. The quinolinone moiety confers unique fluorescence properties (λem ~350–450 nm) useful as a FRET donor in combination with Ru(II)-bathophenanthroline acceptors [7]. This application is distinct from the pharmaceutical QC use case and leverages the compound's intrinsic photophysical properties for biochemical probe design.

Quote Request

Request a Quote for (2S)-2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propionic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.